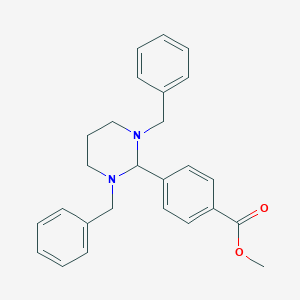
Methyl 4-(1,3-dibenzylhexahydro-2-pyrimidinyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(1,3-dibenzylhexahydro-2-pyrimidinyl)benzoate, also known as MDHB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of Methyl 4-(1,3-dibenzylhexahydro-2-pyrimidinyl)benzoate is not well understood. However, studies have suggested that Methyl 4-(1,3-dibenzylhexahydro-2-pyrimidinyl)benzoate may exert its effects through the modulation of various signaling pathways, including the NF-κB pathway and the PI3K/Akt pathway.
Biochemical and Physiological Effects:
Studies have shown that Methyl 4-(1,3-dibenzylhexahydro-2-pyrimidinyl)benzoate has various biochemical and physiological effects. For example, Methyl 4-(1,3-dibenzylhexahydro-2-pyrimidinyl)benzoate has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, and to reduce oxidative stress. In addition, Methyl 4-(1,3-dibenzylhexahydro-2-pyrimidinyl)benzoate has been shown to improve glucose tolerance and to enhance insulin sensitivity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Methyl 4-(1,3-dibenzylhexahydro-2-pyrimidinyl)benzoate in lab experiments is its relatively low toxicity. However, one limitation is that the mechanism of action of Methyl 4-(1,3-dibenzylhexahydro-2-pyrimidinyl)benzoate is not well understood, which makes it difficult to design experiments to investigate its effects.
Orientations Futures
There are several future directions for research on Methyl 4-(1,3-dibenzylhexahydro-2-pyrimidinyl)benzoate. One direction is to further investigate its potential as an anti-inflammatory agent and as a treatment for Alzheimer's disease. Another direction is to explore its potential as an antitumor agent and as a treatment for diabetes. In addition, further studies are needed to elucidate the mechanism of action of Methyl 4-(1,3-dibenzylhexahydro-2-pyrimidinyl)benzoate and to optimize its synthesis method.
Méthodes De Synthèse
Methyl 4-(1,3-dibenzylhexahydro-2-pyrimidinyl)benzoate can be synthesized through a multi-step process starting with the reaction of 4-chlorobenzoic acid with 1,3-dibenzyl-2,5-dioxohexahydro-1,3,5-triazine. This is followed by the reaction of the resulting intermediate with methyl iodide to produce Methyl 4-(1,3-dibenzylhexahydro-2-pyrimidinyl)benzoate.
Applications De Recherche Scientifique
Methyl 4-(1,3-dibenzylhexahydro-2-pyrimidinyl)benzoate has been found to have potential applications in various fields of scientific research. In the field of medicinal chemistry, Methyl 4-(1,3-dibenzylhexahydro-2-pyrimidinyl)benzoate has been studied for its potential as an anti-inflammatory agent and as a treatment for Alzheimer's disease. In addition, Methyl 4-(1,3-dibenzylhexahydro-2-pyrimidinyl)benzoate has been investigated for its potential use as an antitumor agent and as a treatment for diabetes.
Propriétés
Formule moléculaire |
C26H28N2O2 |
|---|---|
Poids moléculaire |
400.5 g/mol |
Nom IUPAC |
methyl 4-(1,3-dibenzyl-1,3-diazinan-2-yl)benzoate |
InChI |
InChI=1S/C26H28N2O2/c1-30-26(29)24-15-13-23(14-16-24)25-27(19-21-9-4-2-5-10-21)17-8-18-28(25)20-22-11-6-3-7-12-22/h2-7,9-16,25H,8,17-20H2,1H3 |
Clé InChI |
YPUWJEFFNGJXPY-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=C(C=C1)C2N(CCCN2CC3=CC=CC=C3)CC4=CC=CC=C4 |
SMILES canonique |
COC(=O)C1=CC=C(C=C1)C2N(CCCN2CC3=CC=CC=C3)CC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-phenyl-2-[4-(1-pyrrolidinyl)phenyl]-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B299470.png)
![1-[5-(1-Adamantyl)-2-furoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B299471.png)
![N-[2-(benzylcarbamoyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B299473.png)
![2-(benzylsulfanyl)-N-[4-(2-thienylcarbonyl)phenyl]benzamide](/img/structure/B299474.png)



![4-{[5-methyl-2-(1H-tetraazol-1-yl)phenyl]sulfonyl}morpholine](/img/structure/B299482.png)



![5-bromo-N-[2-(3,4-dimethylphenoxy)ethyl]nicotinamide](/img/structure/B299486.png)
![N-[2-(4-chlorophenoxy)ethyl]-2-(methylsulfanyl)-1,3-benzothiazole-6-sulfonamide](/img/structure/B299487.png)
![methyl 4-{[(4-benzyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzoate](/img/structure/B299492.png)